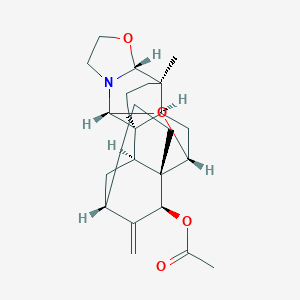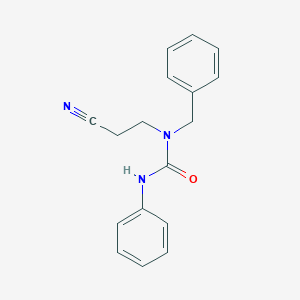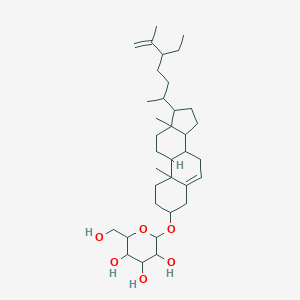![molecular formula C19H19Cl2N3O2 B240801 2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide inhibits the activity of NAE, which is responsible for the activation of NEDD8, a small ubiquitin-like protein that plays a crucial role in the regulation of protein degradation and cellular signaling pathways. Inhibition of NAE by 2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the cullin-RING ligase (CRL) E3 ubiquitin ligase complex. The activation of CRL leads to the degradation of various proteins involved in cell cycle progression, DNA damage response, and other cellular processes.
Biochemical and Physiological Effects:
2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to induce apoptosis and inhibit the growth of cancer cells by disrupting the regulation of cell cycle progression and DNA damage response. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to have anti-inflammatory and neuroprotective effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has several advantages as a research tool, including its specificity for NAE inhibition, its ability to induce apoptosis and inhibit cancer cell growth, and its potential as a sensitizer for chemotherapy and radiation therapy. However, 2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide also has limitations, including its potential toxicity and off-target effects, its limited solubility, and its high cost.
Direcciones Futuras
There are several future directions for the research on 2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide. One area of focus is the development of more potent and selective NAE inhibitors with fewer off-target effects. Another area of interest is the investigation of the potential therapeutic applications of 2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the anti-inflammatory and neuroprotective effects of 2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide warrant further investigation for potential therapeutic applications in other disease areas.
Métodos De Síntesis
2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is synthesized through a multistep process that involves the reaction of 2,4-dichlorobenzoic acid with 3-aminobenzamide, followed by the addition of N-(4-methylpiperazin-1-yl)carbonyl chloride. The resulting product is then purified through column chromatography to obtain 2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of cell cycle progression and DNA damage response. 2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer.
Propiedades
Nombre del producto |
2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide |
|---|---|
Fórmula molecular |
C19H19Cl2N3O2 |
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H19Cl2N3O2/c1-23-7-9-24(10-8-23)19(26)13-3-2-4-15(11-13)22-18(25)16-6-5-14(20)12-17(16)21/h2-6,11-12H,7-10H2,1H3,(H,22,25) |
Clave InChI |
SKBFBMLEUBGNSU-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoic acid](/img/structure/B240720.png)

![4-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240737.png)
![3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B240747.png)

![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)
![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)
![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)
![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)
![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)

![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-isopropyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B240763.png)
![N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B240766.png)